methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzoate ester, and a dimethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multiple steps. One common approach is the condensation of 4-formylbenzoic acid with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the thiazolidinone ring and has different chemical properties.
4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
N-(3-dimethylaminopropyl)-2-thioxo-4-oxo-1,3-thiazolidine-5-carboxamide: Contains a thiazolidinone ring but with different substituents.
Uniqueness
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is unique due to its combination of a thiazolidinone ring, a benzoate ester, and a dimethylamino propyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Biological Activity
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate (CAS Number: 929825-87-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4S2, with a molecular weight of 421.5 g/mol. The structure features a thiazolidinone moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
A study reported that thiazole and thiazolidinone derivatives displayed IC50 values below 5 µg/mL against several cancer cell lines, indicating potent antiproliferative activity. The presence of electron-donating groups like methyl at specific positions on the aromatic rings enhances activity by stabilizing the interaction with target proteins involved in cancer progression .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for antimicrobial properties. A comprehensive review highlighted that thiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings from various studies include:
- Substituent Effects : The presence of specific substituents on the thiazolidinone ring significantly influences biological activity. For example, modifications at the 4-position of the phenyl ring have been linked to enhanced cytotoxicity against cancer cells .
- Dimethylamino Group : The dimethylamino group attached to the propyl chain appears to enhance solubility and bioavailability, contributing to increased efficacy in biological assays .
- Thiazolidinone Ring : The integrity of the thiazolidinone ring is essential for maintaining biological activity, as alterations can lead to loss of function .
Case Studies
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various thiazolidinone derivatives, this compound was tested against human breast cancer cell lines (MCF7). Results showed an IC50 value of approximately 1.98 µg/mL, indicating significant growth inhibition compared to control groups .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against both strains, suggesting potential as a therapeutic agent in treating bacterial infections .
Properties
Molecular Formula |
C19H23N3O4S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H23N3O4S2/c1-21(2)10-4-9-20-16(23)12-22-17(24)15(28-19(22)27)11-13-5-7-14(8-6-13)18(25)26-3/h5-8,11H,4,9-10,12H2,1-3H3,(H,20,23)/b15-11- |
InChI Key |
XTHONEKRVVJYPB-PTNGSMBKSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.